L-663581
Overview
Description
FG 8205, also known as 7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one, is an imidazobenzodiazepine derivative related to bretazenil. It acts as a partial agonist at gamma-aminobutyric acid (GABA) A receptors, with slight selectivity for the alpha 1-containing subtype. In animal tests, FG 8205 has shown anxiolytic and anticonvulsant effects with minimal sedation or ataxia .
Preparation Methods
The synthesis of FG 8205 involves several steps, starting with the preparation of the imidazobenzodiazepine core. The synthetic route typically includes the following steps:
Formation of the imidazo[1,5-a][1,4]benzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the oxadiazolyl group: This step involves the reaction of the core structure with an oxadiazole derivative.
Chlorination and methylation:
Industrial production methods for FG 8205 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
FG 8205 undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the chlorine atom.
Hydrolysis: FG 8205 can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the oxadiazolyl group.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FG 8205 has been extensively studied for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. Some of its key applications include:
Anxiolytic Effects: FG 8205 has shown potential as an anxiolytic agent, reducing anxiety in animal models without causing significant sedation.
Anticonvulsant Effects: The compound has demonstrated efficacy in preventing seizures induced by pentylenetetrazol and sound in audiogenic seizure-prone mice.
Behavioral Studies: FG 8205 has been used in various behavioral studies to assess its effects on anxiety, fear conditioning, and emotional responses.
Pharmacological Research: The compound has been used to study the pharmacological properties of partial agonists at the benzodiazepine receptor.
Mechanism of Action
FG 8205 exerts its effects by acting as a partial agonist at the GABA A receptor, specifically targeting the benzodiazepine binding site. This interaction enhances the inhibitory effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. The compound’s partial agonist profile results in anxiolytic and anticonvulsant effects without the pronounced sedation and motor impairment associated with full agonists .
Comparison with Similar Compounds
FG 8205 is similar to other imidazobenzodiazepine derivatives, such as bretazenil and diazepam. it has some unique properties:
Partial Agonist Profile: Unlike full agonists like diazepam, FG 8205 acts as a partial agonist, resulting in fewer side effects such as sedation and ataxia.
Selectivity for Alpha 1-Containing Subtype: FG 8205 shows slight selectivity for the alpha 1-containing subtype of the GABA A receptor, which may contribute to its unique pharmacological profile.
Similar compounds include:
Bretazenil: Another imidazobenzodiazepine derivative with anxiolytic and anticonvulsant properties.
Diazepam: A well-known benzodiazepine with a full agonist profile at the GABA A receptor.
FG 8205’s unique partial agonist profile and selectivity make it a promising candidate for further research and potential therapeutic applications.
Properties
CAS No. |
122384-14-9 |
---|---|
Molecular Formula |
C17H16ClN5O2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
7-chloro-5-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C17H16ClN5O2/c1-9(2)16-20-15(21-25-16)14-12-7-22(3)17(24)13-10(18)5-4-6-11(13)23(12)8-19-14/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
SEWXZWMBVGJJPG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=C3CN(C(=O)C4=C(N3C=N2)C=CC=C4Cl)C |
Appearance |
Solid powder |
122384-14-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-chloro-5,6-dihydro-5-methyl-6-oxo-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-4H-imidazo(1,5a)(1,4)benzodiazepine FG 8205 FG-8205 L 663581 L-663581 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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